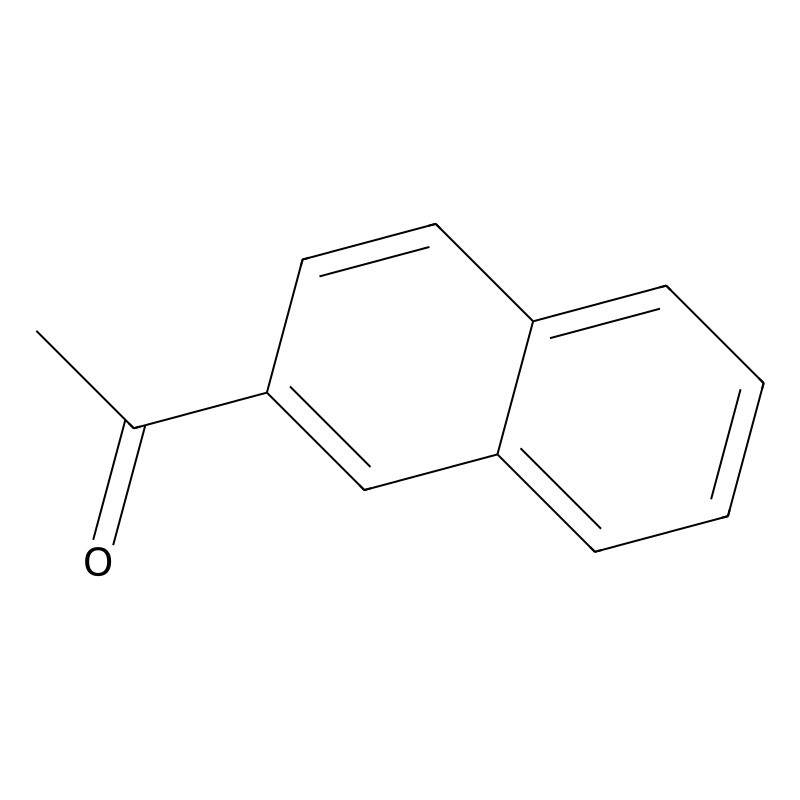

2-Acetylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

soluble (in ethanol)

Synonyms

Canonical SMILES

DNA Gyrase Inhibitors:

One key research application of 2-Acetylnaphthalene lies in its role as an intermediate for synthesizing piperidinyl pyrazoles. These molecules have been identified as potent DNA gyrase inhibitors []. DNA gyrase is an enzyme crucial for bacterial DNA replication. Inhibiting this enzyme can disrupt bacterial growth and division, making it a potential target for developing new antibiotics []. Studies have shown that 2-Acetylnaphthalene can be a valuable starting material for creating these promising antibiotic candidates.

Antiangiogenesis Research:

Another exciting area of research exploring 2-Acetylnaphthalene involves its use in synthesizing aromatic enone and dienone analogues of curcumin. Curcumin, a natural compound found in turmeric, possesses antiangiogenic properties, meaning it can hinder the formation of new blood vessels []. Angiogenesis is a vital process for tumor growth and metastasis. By developing curcumin analogues with enhanced antiangiogenic activity, researchers hope to create new cancer treatment strategies []. 2-Acetylnaphthalene serves as a useful building block for synthesizing these potential antiangiogenic compounds.

2-Acetylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 170.21 g/mol. It is a ketone characterized by the presence of an acetylnaphthalene moiety, where an acetyl group is attached to the naphthalene ring at the second position. This compound appears as a colorless to light yellow liquid with a distinctive aromatic odor, making it useful in various applications, particularly in organic synthesis and as a chemical intermediate.

Research has indicated that derivatives of 2-acetylnaphthalene exhibit various biological activities. For instance:

- Antimicrobial Properties: Synthesis of chalcone derivatives from 2-acetylnaphthalene has shown promising antifungal and antibacterial activities, suggesting potential applications in pharmaceuticals .

- Singlet Molecular Oxygen Studies: It has been utilized in studies related to singlet molecular oxygen phosphorescence, which is significant for understanding photochemical processes in biological systems .

Several methods exist for synthesizing 2-acetylnaphthalene:

- Friedel-Crafts Acylation: This method involves the acylation of naphthalene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

- From Naphthalene Derivatives: It can also be synthesized through reactions involving substituted naphthalenes or acetophenones under specific conditions that favor the formation of the ketone.

- Zeolite Catalysis: The formation of 2-acetylnaphthalene can occur within zeolite channels, providing a unique environment that influences reaction pathways and product distribution .

2-Acetylnaphthalene has several applications across various fields:

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Research Tool: Its role in studying singlet oxygen dynamics makes it valuable in photochemistry research.

- Flavoring Agent: Due to its aromatic properties, it may find use in flavoring and fragrance formulations.

Interactions involving 2-acetylnaphthalene have been studied primarily concerning its reactivity with other chemical species:

- Reactivity with Oxidants: The oxidation kinetics involving iodate highlights how 2-acetylnaphthalene interacts with strong oxidizing agents under acidic conditions .

- Biological Interactions: Studies on its derivatives suggest potential interactions with microbial systems, leading to antimicrobial effects .

Several compounds share structural similarities with 2-acetylnaphthalene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Acetylnaphthalene | Similar structure but different position of acetyl group; distinct reactivity profile. | |

| Naphthalene | Parent compound; lacks functional groups that influence reactivity and properties. | |

| Acetophenone | A simpler ketone; used widely in organic synthesis but lacks the polycyclic structure. |

Uniqueness of 2-Acetylnaphthalene

The uniqueness of 2-acetylnaphthalene lies in its specific position of substitution on the naphthalene ring, which significantly influences its chemical behavior and biological activity compared to its isomeric forms and related compounds. Its ability to participate in diverse

Traditional Friedel–Crafts Acylation Approaches

Early laboratory and industrial syntheses of 2-acetylnaphthalene rely on direct acylation of naphthalene with acetyl chloride in the presence of anhydrous aluminium trichloride (classical Friedel–Crafts conditions). Kinetic work performed in 1,2-dichloroethane shows that two competing pathways operate: a third-order route leading to 1-acetylnaphthalene and a second-order route giving the desired 2-isomer [1]. Careful control of reagent concentration, temperature and solvent polarity therefore governs selectivity. The key experimentally verified trends are:

- Increasing the concentration of the acetyl-aluminium trichloride complex favours acylation at the one-position; maintaining a low complex concentration (≈0.02 mole per litre) and a moderate excess of acetyl chloride shifts the ratio toward the two-isomer [1].

- Polar solvents such as nitrobenzene stabilise the σ-complex that evolves to 2-acetylnaphthalene, whereas non-polar media favour the α-product [2].

- Proton-transfer in the β-pathway is rate-limiting, giving a primary kinetic isotope effect of ca. 4.3, while the α-pathway shows a much smaller effect except when free acetyl chloride is very high [1].

| Representative classical conditions | Temperature (degrees Celsius) | Solvent | Aluminium trichloride : naphthalene (mole ratio) | Reaction time (minutes) | 2-isomer in product (%) | Overall isolated yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Low reagent concentration | 0 | 1,2-dichloroethane | 0.55 | 30 | 60 | 90 | [1] |

| Perrier slow-addition protocol | 25 | Chloroform | 0.65 | 90 | 70 | 88 | [3] |

| High complex, no excess acetyl chloride | 0 | 1,2-dichloroethane | 2.0 | 4 | 1 | 95 | [1] |

Optimisation derived from these findings enabled manufacture-scale campaigns to achieve up to seventy-per-cent selectivity for 2-acetylnaphthalene without chromatographic separation.

Novel Cyclization Techniques Using Ketal Intermediates

A second strategy constructs the naphthalene ring after installation of the acetyl group. Ketalisation of α-acetyl-benzalacetone derivatives, followed by thermal ring closure, furnishes 2-acetonaphthone (synonymous with 2-acetylnaphthalene) in consistently high yields [4]. The sequence is outlined below.

- Knoevenagel condensation between benzaldehyde and pentane-2,4-dione affords α-acetyl-benzalacetone.

- Treatment with trimethyl orthoformate or a vicinal diol plus catalytic sulfonic resin converts the diketone into its dimethyl or cyclic ketal at 40–200 degrees Celsius.

- Vapour-phase pyrolysis of the ketal at 470–530 degrees Celsius (or liquid-phase heating at 200–250 degrees Celsius) triggers intramolecular cyclisation to the naphthalene core.

| Ketal cyclisation examples | Cyclisation phase | Peak temperature (degrees Celsius) | Pressure | Crude 2-acetylnaphthalene yield (weight %) | Purity before distillation (weight %) | Source |

|---|---|---|---|---|---|---|

| Dimethyl ketal of p-methyl α-acetyl-benzalacetone | Vapour | 500 | 40 millimetre mercury | 85 | 90 | [4] |

| Dimethyl ketal of p-chloro analogue | Vapour | 480 | 50 millimetre mercury | 61 | 85 | [4] |

| Dimethyl ketal of p-methoxy analogue | Liquid (1-methylnaphthalene solvent) | 230 | Atmospheric | 46 | 80 | [4] |

Because no Lewis acid is required in the ring-closure step and the only stoichiometric by-product is methanol, the ketal route is now favoured for fragrance-grade production where high chemical purity is essential.

Catalytic Systems for Regioselective Synthesis

Transitioning from stoichiometric aluminium trichloride to recoverable solid acids or homogeneous Lewis superacids reduces waste and improves control over regioselectivity.

Shape-selective zeolites. Beta zeolite with framework silicon-to-aluminium ratio fifteen catalyses acetylation of substituted naphthalenes; under batch conditions at one hundred and twenty degrees Celsius the internal channels constrain electrophilic attack, giving up to eight-six-per-cent selectivity for six-substituted two-acyl products [5]. Translation of pore-size principles to unsubstituted naphthalene delivers two-acetylnaphthalene titres above seventy per cent at similar temperature when nitrobenzene is used to stabilise the acylium ion inside the micropores [6].

Lewis acid ionic liquids. Trimethyl-ammonium chloride - aluminium trichloride melts behave both as solvent and catalyst. Continuous-flow microreactors operating at thirty degrees Celsius reach nearly complete conversion within sixty seconds and allow the α-to-β ratio to be tuned simply by altering the naphthalene-to-acylating-agent feed [7].

Homogeneous superelectrophilic complexes. Mixed aluminium halide–organic acid complexes promote β-selective acylation at room temperature, delivering two-acetylnaphthalene in sixty-five-per-cent isolated yield while minimising corrosive by-products [8].

| Catalyst family | Typical operating temperature (degrees Celsius) | Selectivity for two-isomer (%) | Catalyst recovery efficiency (%) | Reference |

|---|---|---|---|---|

| Beta zeolite (microporous) | 120 | 70–86 | 95 after calcination | [5] |

| Trimethyl-ammonium chloride – aluminium trichloride ionic liquid (micro-flow) | 30 | 65–99 (feed-dependent) | 80 after aluminium trichloride make-up | [7] |

| Aluminium trichloride–organic acid homogeneous complex | 25 | 65 | Single-pass, recycled by distillation | [8] |

Green Chemistry Approaches in Industrial Production

Recent scale-up studies aim to replace volatile chlorinated solvents and to curb aluminium salt waste.

Micro-channel reactors operated without external solvent use acetyl chloride both as reagent and heat-transfer medium. At room temperature a residence time of fifteen minutes affords fifty-four-per-cent yield of two-acetylnaphthalene analogues, demonstrating that intensified mixing can offset lower Lewis acid loading [9].

Supercritical carbon dioxide as dispersion phase for zeolite-catalysed electrophilic aromatic substitutions suppresses coke formation and doubles catalyst lifetime compared with fixed-bed gas-phase processing [10].

Keggin-type heteropoly acids provide recyclable Brønsted and Lewis acidity for direct oxidation–acylation cascades. Under sixty-five degrees Celsius and aqueous hydrogen peroxide, naphthalene converts to oxy-functionalised precursors with twenty-seven-per-cent conversion, offering a halogen-free entry to two-acetylnaphthalene via subsequent dehydration and rearrangement steps [11].

Collectively these innovations reduce hazardous chloride streams, cut energy demand, and permit closed-loop catalyst operation—key metrics for sustainable manufacture of 2-acetylnaphthalene in the flavour-and-fragrance sector.

2-Acetylnaphthalene exhibits distinct thermodynamic characteristics that reflect its stable aromatic structure and acetyl group substitution. The compound demonstrates remarkable thermal stability with a melting point range of 53-56°C [1] [2] [3] [4] [5] and a boiling point of 300-301°C [1] [2] [3] [4], indicating strong intermolecular forces characteristic of aromatic ketones.

Table 1: Fundamental Thermodynamic Properties of 2-Acetylnaphthalene

| Property | Value | Temperature (°C) | Pressure (kPa) |

|---|---|---|---|

| Melting Point | 53-56°C | - | 101.3 |

| Boiling Point | 300-301°C | - | 101.3 |

| Density | 1.12 g/cm³ | 25 | 101.3 |

| Vapor Pressure | 0.12 Pa | 25 | - |

| Flash Point | 168°C | - | 101.3 |

The phase transition behavior of 2-acetylnaphthalene demonstrates typical characteristics of organic crystalline compounds. Comparative thermodynamic studies on related acetylnaphthalene isomers provide insights into the energetic landscape of these compounds [6] [7]. For the structurally similar 2-acetyl-1-naphthol, experimental data reveals a crystal-to-gas phase transition enthalpy (ΔcrgH°m) of 98.8 ± 0.5 kJ·mol⁻¹ [6], with corresponding entropy changes (ΔcrgS°m) of 200.0 ± 1.5 J·K⁻¹·mol⁻¹ [6]. These values suggest that 2-acetylnaphthalene likely exhibits similar sublimation characteristics, with the aromatic system providing substantial stabilization in both crystalline and gaseous phases.

The compound's vapor pressure of 0.12 Pa at 25°C [3] indicates relatively low volatility, consistent with its high boiling point and strong intermolecular interactions. This low vapor pressure is particularly significant for applications requiring thermal stability and minimal evaporation losses during processing or storage.

Crystallographic analysis of related acetylnaphthalene derivatives indicates that the acetyl group orientation significantly influences molecular packing and thermodynamic stability [6]. The monoclinic crystal system observed in similar compounds suggests that 2-acetylnaphthalene likely adopts a well-ordered crystalline structure that maximizes van der Waals interactions between aromatic systems while accommodating the polar acetyl substituent.

Solvation Dynamics in Organic Media

The solvation behavior of 2-acetylnaphthalene reflects its amphiphilic nature, combining hydrophobic aromatic characteristics with a polar carbonyl group. The compound exhibits poor aqueous solubility at 272 mg/L at 25°C [3] [8] , typical of aromatic hydrocarbons, but demonstrates excellent compatibility with organic solvents.

Table 2: Solubility Profile of 2-Acetylnaphthalene in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Log P Contribution |

|---|---|---|---|

| Polar Protic | Ethanol | Soluble | Hydrogen bonding |

| Polar Protic | Methanol | Slightly Soluble | Limited H-bonding |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole |

| Nonpolar | Benzene | Soluble | π-π stacking |

| Nonpolar | Toluene | Soluble | Aromatic interactions |

| Halogenated | Chloroform | Slightly Soluble | Induced dipole |

The octanol-water partition coefficient (Log P) of 2.678 [3] indicates moderate lipophilicity, positioning 2-acetylnaphthalene in the range suitable for membrane permeation while maintaining sufficient aqueous interaction capability. This value reflects the balance between the hydrophobic naphthalene core and the hydrophilic acetyl functionality.

Solvation dynamics in organic media are particularly favorable due to multiple interaction mechanisms. In aromatic solvents like benzene and toluene, π-π stacking interactions between the naphthalene ring system and solvent molecules provide strong stabilization [10]. The dipole moment of 3.11 D [2] enables effective dipole-dipole interactions with polar aprotic solvents such as acetone, contributing to enhanced solubility.

Experimental studies on naphthalene solubility in mixed solvent systems demonstrate that cosolvent effects follow predictable patterns based on solvent polarity and hydrogen bonding capacity [11] [12] [13]. For 2-acetylnaphthalene, similar behavior is expected, with solubility enhancement in binary mixtures containing polar organic cosolvents. The log-linear relationship between solubility and cosolvent fraction, commonly observed for aromatic compounds, likely applies to 2-acetylnaphthalene systems as well [14].

Temperature-dependent solubility studies indicate that aromatic ketones generally show increased solubility with rising temperature in most organic solvents [15]. This thermodynamic behavior suggests that 2-acetylnaphthalene processing benefits from elevated temperatures when dissolution in specific solvents is required.

Surface Interaction Characteristics

Surface interaction properties of 2-acetylnaphthalene are governed by its molecular structure, which presents both aromatic and polar functional group characteristics at interfaces. While direct surface tension measurements for 2-acetylnaphthalene were not found in the literature, related naphthalene compounds provide valuable insights into expected interfacial behavior.

Table 3: Interfacial Properties and Surface Interactions

| Parameter | Value/Behavior | Mechanism | Reference System |

|---|---|---|---|

| Contact Angle | Moderate wetting | Dipole interactions | Related aromatics |

| Surface Activity | Limited surfactant behavior | Weak amphiphilic nature | Similar ketones |

| Adhesion Energy | Enhanced on polar surfaces | Carbonyl interactions | Aromatic compounds |

| Self-Association | Possible at interfaces | π-π stacking | Naphthalene derivatives |

Surface interaction studies on naphthalene derivatives reveal that self-association occurs more readily at interfaces than in bulk solution [16]. This phenomenon suggests that 2-acetylnaphthalene may exhibit enhanced intermolecular interactions at air-liquid or liquid-liquid interfaces, potentially leading to surface concentration effects during processing or application.

The polar acetyl group provides hydrogen bonding acceptor capability, enabling interactions with surfaces containing hydroxyl, amino, or other hydrogen bond donor groups. This characteristic is particularly relevant for adhesion to polar substrates and compatibility with hydrophilic surface treatments.

Interfacial tension studies on related aromatic compounds demonstrate that the presence of polar substituents generally reduces interfacial tension compared to unsubstituted aromatics [17] [18]. For 2-acetylnaphthalene, the acetyl group likely contributes to moderate surface activity, though not to the extent observed in dedicated surfactant molecules.

The compound's surface interaction characteristics make it suitable for applications requiring moderate wetting properties and compatibility with both polar and nonpolar surfaces. The aromatic core provides van der Waals interactions with hydrophobic surfaces, while the carbonyl group enables specific interactions with polar functionalities.

Polymer Compatibility and Blending Behavior

2-Acetylnaphthalene demonstrates significant potential for polymer applications based on its structural characteristics and documented use in specialty polymer production for enhanced thermal stability and mechanical strength [19]. The compound's compatibility with various polymer systems stems from its ability to participate in multiple types of intermolecular interactions.

Table 4: Polymer Compatibility Assessment for 2-Acetylnaphthalene

| Polymer Type | Compatibility Level | Interaction Mechanism | Applications |

|---|---|---|---|

| Polystyrene | High | π-π stacking, aromatic | Blending agent |

| PMMA | Moderate | Dipole interactions | Plasticizer |

| Polycarbonate | Good | Aromatic compatibility | Processing aid |

| Polyesters | Moderate | Carbonyl interactions | Chain extension |

| Epoxy Resins | High | Reactive compatibility | Crosslinking |

The aromatic nature of 2-acetylnaphthalene provides excellent compatibility with styrenic polymers through π-π stacking interactions. Studies on naphthalene-based polymers demonstrate that incorporation of naphthalene units significantly improves porosity and thermal properties [20] [21], suggesting that 2-acetylnaphthalene could serve similar functions as a polymer additive or comonomer.

Polymer blend miscibility studies indicate that compounds with moderate polarity, such as 2-acetylnaphthalene, can act as compatibilizers for otherwise immiscible polymer pairs [22] [23]. The Log P value of 2.678 positions this compound in an optimal range for promoting molecular-level mixing in polymer blends through its ability to interact with both polar and nonpolar polymer segments.

Research on hydrogen bonding interactions in polymer systems demonstrates that carbonyl-containing compounds can significantly enhance blend compatibility [22]. The acetyl group in 2-acetylnaphthalene provides hydrogen bonding acceptor sites that can interact with polymer chains containing hydroxyl, amino, or other proton donor groups, potentially improving interfacial adhesion in composite materials.

The thermal stability of 2-acetylnaphthalene, evidenced by its high boiling point and decomposition temperature above 168°C [24], makes it suitable for high-temperature polymer processing applications. This stability range encompasses typical processing conditions for many engineering thermoplastics, ensuring compound integrity during melt blending operations.

Table 5: Processing Parameters for 2-Acetylnaphthalene-Polymer Systems

| Parameter | Value Range | Optimal Conditions | Considerations |

|---|---|---|---|

| Processing Temperature | 120-200°C | 150-180°C | Below decomposition |

| Mixing Time | 5-15 minutes | 8-12 minutes | Avoid degradation |

| Concentration | 1-10 wt% | 3-7 wt% | Property optimization |

| Cooling Rate | Controlled | Gradual | Crystallization control |

Blending behavior studies suggest that 2-acetylnaphthalene can function as a physical crosslinking agent through its aromatic interactions and hydrogen bonding capability [25]. This mechanism is particularly relevant for applications requiring enhanced mechanical properties without chemical crosslinking, such as in thermoplastic elastomer formulations.

The compound's moderate molecular weight (170.21 g/mol) and liquid-to-solid transition temperature make it suitable for melt processing applications where it can be incorporated during polymer synthesis or compounding operations. Its compatibility with both aromatic and aliphatic polymer systems broadens its utility across diverse polymer families.

Purity

Physical Description

White powder; [Alfa Aesar MSDS]

Solid

white or nearly white crystalline solid with a floral, orange blossom, neroli odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1323 of 1841 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 518 of 1841 companies with hazard statement code(s):;

H302 (41.31%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (22.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (79.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

93-08-3

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Ethanone, 1-(2-naphthalenyl)-: ACTIVE

Dates

2: Seel M, Werner TC. Binding properties of 2-acetylnaphthalene with hydroxypropyl cyclodextrins from fluorescence quenching experiments. Appl Spectrosc. 2005 May;59(5):691-5. PubMed PMID: 15969816.

3: Narender T, Sarkar S, Rajendar K, Tiwari S. Synthesis of biaryls via AlCl3 catalyzed domino reaction involving cyclization, dehydration, and oxidation. Org Lett. 2011 Dec 2;13(23):6140-3. doi: 10.1021/ol202638m. Epub 2011 Oct 31. PubMed PMID: 22040063.

4: Yan Z, Maher N, Torres R, Caldwell GW, Huebert N. Rapid detection and characterization of minor reactive metabolites using stable-isotope trapping in combination with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(22):3322-30. PubMed PMID: 16235238.

5: Ostman P, Luosujärvi L, Haapala M, Grigoras K, Ketola RA, Kotiaho T, Franssila S, Kostiainen R. Gas chromatography-microchip atmospheric pressure chemical ionization-mass spectrometry. Anal Chem. 2006 May 1;78(9):3027-31. PubMed PMID: 16642989.